N-(2-fluorophenyl)-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
Description
N-(2-fluorophenyl)-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluorophenyl group, a purine derivative, and an octahydropyrrolo[3,4-c]pyrrole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C21H24FN7O2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
InChI |
InChI=1S/C21H24FN7O2/c1-31-7-6-27-13-25-18-19(27)23-12-24-20(18)28-8-14-10-29(11-15(14)9-28)21(30)26-17-5-3-2-4-16(17)22/h2-5,12-15H,6-11H2,1H3,(H,26,30) |
InChI Key |
MEEGSSZCJHJCNX-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)NC5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multiple steps, including the formation of the purine derivative and the subsequent coupling with the fluorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions is common in the synthesis of such complex molecules .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for studying biochemical pathways and mechanisms.
Medicine: The compound’s potential therapeutic properties can be explored for the development of new drugs, particularly in areas such as oncology and neurology.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific context and application being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and fluorophenyl-containing molecules. Examples include:
- N-(2-fluorophenyl)-5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
- N-(2-chlorophenyl)-5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
Uniqueness
What sets N-(2-fluorophenyl)-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide apart is its combination of a fluorophenyl group with a purine derivative and an octahydropyrrolo[3,4-c]pyrrole moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
